molecular formula C8H6ClNO2S B2435038 2-(Cyanomethyl)benzene-1-sulfonyl chloride CAS No. 27350-00-1

2-(Cyanomethyl)benzene-1-sulfonyl chloride

Cat. No.: B2435038
CAS No.: 27350-00-1
M. Wt: 215.65
InChI Key: CFBPIKYUENXQHC-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a white to off-white powder with a melting point of 109-111°C . This compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a cyanomethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-(Cyanomethyl)benzenesulfonyl chloride with various reagents under controlled conditions. One common method involves the reaction of 2-(Cyanomethyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, acids

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonate Thioesters: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The cyanomethyl group can participate in addition reactions, forming new bonds and modifying the structure of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)benzenesulfonyl fluoride
  • 2-(Cyanomethyl)benzenesulfonyl bromide
  • 2-(Cyanomethyl)benzenesulfonyl iodide

Uniqueness

2-(Cyanomethyl)benzene-1-sulfonyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a sulfonyl chloride and a cyanomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in various applications .

Properties

IUPAC Name

2-(cyanomethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPIKYUENXQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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